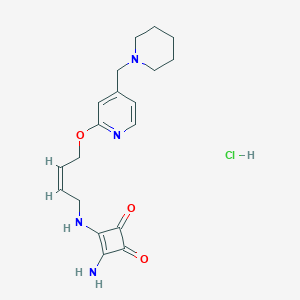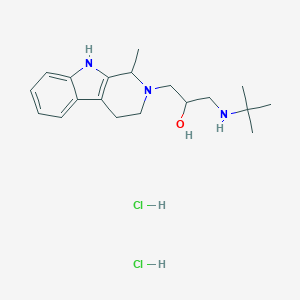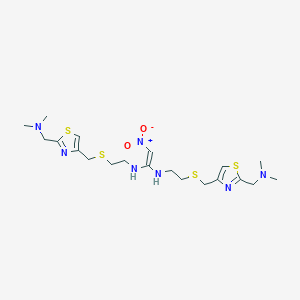
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride is a synthetic compound primarily used in scientific research. This compound is commonly referred to as THIQ. THIQ is a heterocyclic compound containing a quinolizine ring system. THIQ has been extensively studied for its potential use in various scientific applications.
Mécanisme D'action
THIQ acts as an agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. Activation of the dopamine D3 receptor by THIQ leads to increased dopamine release, which can reinforce drug-seeking behavior.
Effets Biochimiques Et Physiologiques
THIQ has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, THIQ has been shown to increase the release of other neurotransmitters, including norepinephrine and serotonin. THIQ has also been shown to modulate the activity of ion channels, which can affect neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
THIQ has several advantages for use in laboratory experiments. It is a highly specific and potent agonist for the dopamine D3 receptor, which makes it useful for studying the role of this receptor in addiction and other behaviors. However, THIQ has some limitations, including its potential for off-target effects and its relatively short half-life.
Orientations Futures
There are several potential future directions for research involving THIQ. One area of interest is the development of more selective agonists for the dopamine D3 receptor, which could lead to improved understanding of the role of this receptor in addiction and other behaviors. Another area of interest is the use of THIQ in the development of novel treatments for addiction and other disorders. Finally, THIQ could also be used in the development of new imaging agents for studying the dopamine D3 receptor in vivo.
Méthodes De Synthèse
THIQ can be synthesized through a variety of methods. One common method involves the reaction of 2-(1-piperidinyl)ethanol with 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine in the presence of a strong acid catalyst. This reaction produces THIQ as a dihydrochloride salt.
Applications De Recherche Scientifique
THIQ has been used in scientific research for a variety of applications. One common use of THIQ is in the study of addiction and drug abuse. THIQ has been shown to bind to and activate the dopamine D3 receptor, which is involved in the reward pathway of the brain. This activation can lead to increased dopamine release, which is associated with addictive behaviors.
Propriétés
Numéro CAS |
130260-18-3 |
|---|---|
Nom du produit |
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride |
Formule moléculaire |
C19H30Cl2N2O |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
7-(2-piperidin-1-ylethoxy)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;dihydrochloride |
InChI |
InChI=1S/C19H28N2O.2ClH/c1-2-8-20(9-3-1)12-13-22-18-14-16-6-4-10-21-11-5-7-17(15-18)19(16)21;;/h14-15H,1-13H2;2*1H |
Clé InChI |
NEQTVCNLSWKWGW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
SMILES canonique |
C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
Autres numéros CAS |
130260-18-3 |
Synonymes |
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)eth oxy)-, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)





